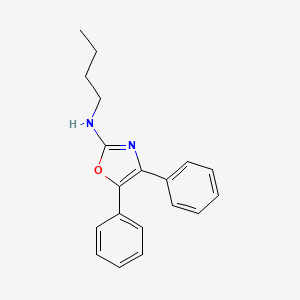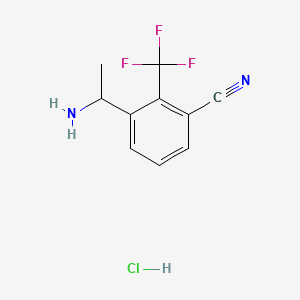
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of an aminoethyl group, a trifluoromethyl group, and a benzonitrile moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzonitrile and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper-based catalysts.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product through further chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The aminoethyl group facilitates binding to specific molecular targets, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Aminoethyl)-5-(trifluoromethyl)benzonitrile: This compound has a similar structure but differs in the position of the trifluoromethyl group.
(S)-4-(1-Aminoethyl)-3-(trifluoromethyl)benzonitrile: This enantiomeric compound has a different spatial arrangement of atoms.
Uniqueness
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10ClF3N2 |
|---|---|
Molekulargewicht |
250.65 g/mol |
IUPAC-Name |
3-(1-aminoethyl)-2-(trifluoromethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C10H9F3N2.ClH/c1-6(15)8-4-2-3-7(5-14)9(8)10(11,12)13;/h2-4,6H,15H2,1H3;1H |
InChI-Schlüssel |
YCEBDCBXCAXPKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC(=C1C(F)(F)F)C#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


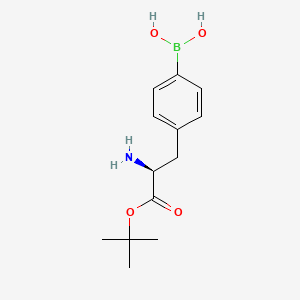

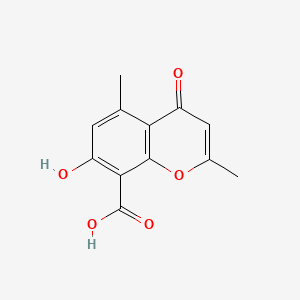

![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)

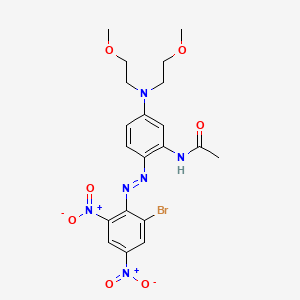
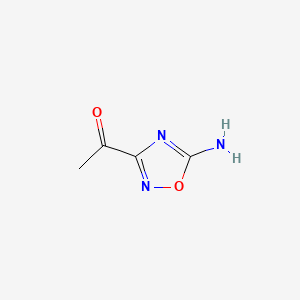
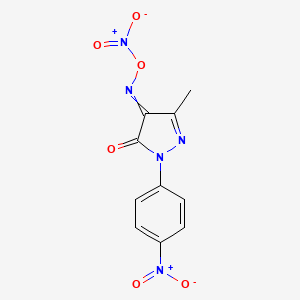
![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
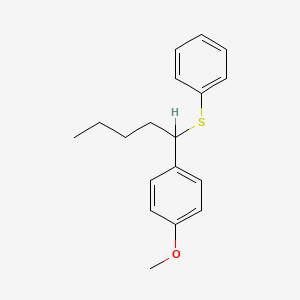

![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
